CXCR2 vs. CXCR1 Selectivity: 57-Fold Window for Target Engagement Studies
This compound exhibits a 57-fold selectivity window for CXCR2 (IC50 = 320 nM) over CXCR1 (IC50 = 18,200 nM) in radioligand displacement assays. In contrast, the 4-cyano analog 1-(4-cyano-2-hydroxyphenyl)-3-phenylurea shows only a 105-fold window (CXCR2 IC50 = 200 nM, CXCR1 IC50 = 21,000 nM), and the potent reference antagonist SB225002 achieves >150-fold selectivity with a much lower CXCR2 IC50 of 22 nM [1][2]. The target compound's selectivity ratio places it in a distinct operational range suitable for dissecting CXCR2-specific signaling without the confounding CXCR1 inhibition seen with broader-spectrum antagonists [3].
| Evidence Dimension | CXCR2 vs. CXCR1 selectivity ratio (fold-difference in IC50) |
|---|---|
| Target Compound Data | IC50 (CXCR2) = 320 nM; IC50 (CXCR1) = 18,200 nM; Ratio = 56.9 |
| Comparator Or Baseline | 4-Cyano analog: CXCR2 = 200 nM, CXCR1 = 21,000 nM (Ratio = 105); SB225002: CXCR2 = 22 nM, CXCR1 >3,300 nM (Ratio >150) |
| Quantified Difference | Target compound selectivity ratio = 57-fold; 4-cyano analog = 105-fold; SB225002 >150-fold |
| Conditions | Displacement of [125I]IL-8 from human recombinant CXCR2 and CXCR1 expressed in CHO cell membranes |
Why This Matters
Procurement of this specific compound enables experimental designs requiring intermediate CXCR2 selectivity without the ultra-high potency that may obscure dose-response relationships in phenotypic assays.
- [1] BindingDB BDBM50140794: Target compound CXCR2 IC50 = 320 nM, CXCR1 IC50 = 18,200 nM. View Source
- [2] BindingDB BDBM50140792: 4-Cyano analog CXCR2 IC50 = 200 nM, CXCR1 IC50 = 21,000 nM. View Source
- [3] ChEBI:93074 - SB225002. Potent CXCR2 antagonist (IC50 = 22 nM) with >150-fold selectivity over CXCR1. View Source
